2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Description
2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C27H23N5O and its molecular weight is 433.515. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
The acrylamide residue in compound 3 suggests potential biological activity. Researchers have explored its use as a precursor in organic syntheses . Additionally, the compound’s pyrazole moiety contributes to its medicinal promise, as pyrazoles exhibit a wide range of biological activities . Investigating the pharmacological effects of 3 could lead to novel drug candidates.
Anticancer Activity
Derivatives of bipyrazoles, such as those containing the pyridinyl group found in 3 , have been designed, synthesized, and evaluated for their anticancer properties. These compounds show inhibitory effects against EGFR kinase and antiproliferative activities in various cancer cell lines . Further exploration of 3 in cancer research is warranted.
Metal-Organic Frameworks (MOFs)
Flexible achiral ligands, including those with pyridine and pyrazole moieties, play a crucial role in constructing MOFs. The ligand in 3 could potentially form MOFs with metal ions, leading to materials with tunable properties for applications in gas storage, catalysis, and sensing .
C-H Activation and Cyanation
The cyano group in 3 can participate in C-H activation reactions. Researchers have used similar cyano derivatives for the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles, which have diverse applications in organic chemistry . Investigating the reactivity of 3 in C-H functionalization could yield valuable insights.
Antitubercular Activity
Indole derivatives derived from pyridine and oxadiazole have been evaluated for their in vitro antitubercular activity. The presence of both pyridinyl and oxadiazolyl moieties in 3 suggests that it might exhibit interesting effects against Mycobacterium tuberculosis and related strains .
properties
IUPAC Name |
2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O/c1-18-12-19(2)25(20(3)13-18)30-27(33)22(15-28)14-23-17-32(24-9-5-4-6-10-24)31-26(23)21-8-7-11-29-16-21/h4-14,16-17H,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXFNJIHCRQLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide |
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